4-Phosphonobenzoic acid
CAS No.: 618-21-3
Cat. No.: VC2409357
Molecular Formula: C7H7O5P
Molecular Weight: 202.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618-21-3 |
---|---|
Molecular Formula | C7H7O5P |
Molecular Weight | 202.1 g/mol |
IUPAC Name | 4-phosphonobenzoic acid |
Standard InChI | InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) |
Standard InChI Key | IEQICHVXWFGDAN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)P(=O)(O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)P(=O)(O)O |
Introduction
Fundamental Properties and Identification
Chemical Identity
4-Phosphonobenzoic acid is a benzene derivative containing both phosphonic acid and carboxylic acid functional groups positioned para to each other on the aromatic ring. This arrangement creates a rigid linear geometry that facilitates the formation of extended coordination networks when reacted with metal ions. The compound is known by several synonyms, with the most common being 4-carboxyphenylphosphonic acid.
Table 1: Basic Identification Parameters of 4-Phosphonobenzoic Acid
Parameter | Value |
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CAS Registry Number | 618-21-3 |
IUPAC Name | 4-Phosphonobenzoic acid |
Common Synonyms | 4-Carboxyphenylphosphonic acid, (p-Carboxyphenyl)phosphonic acid |
Molecular Formula | C₇H₇O₅P |
Molecular Weight | 202.10 g/mol |
SMILES Notation | O=P(O)(O)c1ccc(C(=O)O)cc1 |
InChI | 1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) |
MDL Number | MFCD00159431 |
Physical Properties
4-Phosphonobenzoic acid appears as a white to almost white crystalline powder with high thermal stability. It exhibits limited solubility in common organic solvents but has enhanced solubility in aqueous alkaline solutions due to the deprotonation of its acidic functional groups.
Table 2: Physical Properties of 4-Phosphonobenzoic Acid
Property | Value |
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Physical State (20°C) | Solid |
Appearance | White to almost white powder or crystalline solid |
Melting Point | 378°C |
Boiling Point | 489.1°C at 760 mmHg |
Flash Point | 249.6°C |
Vapour Pressure | 2.21×10⁻¹⁰ mmHg at 25°C |
Density | 1.65 g/cm³ |
ACD/LogP | 0.22 |
ACD/LogD (pH 5.5) | -4.16 |
ACD/LogD (pH 7.4) | -4.61 |
Polar Surface Area | 71.64 Ų |
Synthesis Methods
Common Synthetic Routes
The synthesis of 4-phosphonobenzoic acid typically involves the hydrolysis of its phosphonic ester derivatives. The most common precursor is 4-diethoxyphosphorylbenzoic acid, which undergoes hydrolysis under acidic conditions.
A standard synthetic procedure involves:
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Refluxing 4-diethoxyphosphorylbenzoic acid with concentrated hydrochloric acid
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Extended reaction time (approximately 8 hours) to ensure complete hydrolysis
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Isolation of the product through crystallization or precipitation
The reported yield for this synthetic approach is approximately 80%, making it an efficient method for obtaining the compound .
Alternative Synthesis Pathways
Alternative approaches to synthesizing 4-phosphonobenzoic acid include:
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Phosphonylation of 4-bromobenzoic acid via palladium-catalyzed cross-coupling reactions
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Direct phosphonylation of 4-carboxybenzene derivatives using phosphorus trichloride followed by oxidation
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Hydrolysis of 4-cyanophenylphosphonic acid esters followed by conversion of the cyano group to carboxylic acid
Each method offers distinct advantages depending on the availability of starting materials and required purity of the final product.
Applications in Materials Science
Metal-Organic Frameworks
One of the most significant applications of 4-phosphonobenzoic acid is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The bifunctional nature of the molecule, with both phosphonic and carboxylic acid groups, allows for diverse coordination modes with metal ions.
Silver-Based Frameworks
Research has demonstrated that 4-phosphonobenzoic acid forms several distinct silver-based MOF structures depending on reaction conditions. When synthesized under hydrothermal conditions with silver nitrate, different topologies can be achieved by controlling the pH of the reaction medium .
Table 3: Silver-Based Frameworks Synthesized from 4-Phosphonobenzoic Acid
Compound | Formula | Structure Type | Synthesis Conditions | Properties |
---|---|---|---|---|
Compound 1 | Ag₃(4-PO₃-C₆H₄-COO) | Compact 3D | High pH (with urea) | Extremely stable in water, minimal silver release |
Compound 2 | Ag(4-PO₃H-C₆H₄-COOH) | Layered | Lower pH (without urea) | Phosphonic groups linked to silver network, carboxylic groups in hydrogen bonds, higher silver release in aqueous environments |
The topology of these frameworks significantly influences their stability and silver release properties in aqueous environments. The compact 3D structure (Compound 1) exhibits exceptional stability with minimal silver ion release, while the layered structure (Compound 2) shows higher silver release capacity. This relationship between structure and release properties makes these materials potentially valuable for applications requiring controlled silver release, such as antimicrobial coatings and medical devices .
Rare Earth Metal Frameworks
4-Phosphonobenzoic acid forms thermally stable coordination compounds with rare earth metals, particularly europium. The europium-based framework, Eu(p-O₃PC₆H₄COO), exhibits remarkable thermal stability up to 510°C, making it suitable for high-temperature applications .
The structure of Eu(p-O₃PC₆H₄COO) consists of an inorganic network where both carboxylic and phosphonic acid groups are coordinated to europium ions, forming a robust three-dimensional architecture. This material also demonstrates interesting luminescence properties that have been correlated to its structural features, suggesting potential applications in sensing and optical devices .
Lead(II) Hybrid Materials
Research has also explored the synthesis of lead(II) hybrid materials using 4-phosphonobenzoic acid. These lead-based frameworks exhibit diverse structural arrangements depending on synthesis conditions and stoichiometry. The phosphonic acid group typically serves as the primary coordination site to the lead centers, while the carboxylic acid group can either coordinate to the metal centers or participate in hydrogen bonding networks .
Functional Properties of Materials
Materials synthesized from 4-phosphonobenzoic acid exhibit several functional properties that make them attractive for various applications:
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Controlled metal ion release capacity
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High thermal stability
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Luminescence properties (particularly with rare earth metals)
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Ion exchange capabilities
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Potential proton conductivity due to phosphonic acid groups
Biological and Pharmaceutical Relevance
Although limited information is available regarding the biological activity of 4-phosphonobenzoic acid itself, related compounds containing both phosphonic and carboxylic acid functionalities have shown various biological activities. Structurally similar compounds have been investigated for their:
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Enzyme inhibitory properties
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Metal chelation capabilities in biological systems
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Potential applications as drug delivery vehicles when incorporated into MOFs
It is worth noting that 4-phosphonobenzoic acid has been classified within the "Drug/Therapeutic Agent" category, suggesting potential pharmaceutical applications that warrant further investigation .
Parameter | Classification |
---|---|
GHS Hazard Statements | H314: Causes severe skin burns and eye damage H290: May be corrosive to metals |
Signal Word | Danger |
UN Number | UN 3261 |
Hazard Class | 8 (Corrosive materials) |
Packing Group | II |
Current Research Directions
Current research involving 4-phosphonobenzoic acid focuses on several promising areas:
Advanced Materials Development
Researchers continue to explore the potential of 4-phosphonobenzoic acid in creating novel hybrid materials with tailored properties. Current areas of investigation include:
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Development of multifunctional MOFs with combined properties (e.g., luminescence and catalytic activity)
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Design of stimuli-responsive materials that change properties under external stimuli
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Creation of heterometallic frameworks incorporating multiple metal centers with synergistic properties
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Engineering of porous materials for selective gas adsorption and separation
Structural Diversity
The unique coordination capabilities of 4-phosphonobenzoic acid, with both phosphonic and carboxylic acid groups, continue to yield diverse structural arrangements depending on:
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Metal ion selection
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Reaction conditions (temperature, pH, solvent)
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Presence of additional ligands or structure-directing agents
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Stoichiometric ratios of reactants
This structural diversity provides opportunities for designing materials with specific functional properties tailored to particular applications.
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